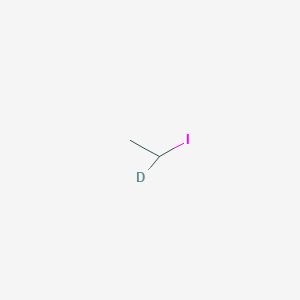

Iodoethane-1-D1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-deuterio-1-iodoethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i2D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTICUPFWKNHNG-VMNATFBRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Iodoethane-1-D1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties, synthesis, and spectroscopic data of Iodoethane-1-D1 (CH₃CHD-I). This isotopically labeled compound is a valuable tool in various research applications, including mechanistic studies, metabolic pathway analysis, and as a building block in the synthesis of deuterated pharmaceutical compounds.

Core Chemical and Physical Properties

This compound is a colorless liquid that may discolor upon exposure to light and air.[1][2] It is an isotopically labeled version of iodoethane where one hydrogen atom on the first carbon is replaced by a deuterium atom. This substitution results in a slightly higher molecular weight compared to its non-deuterated counterpart.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₄DI | [3] |

| Molecular Weight | 156.97 g/mol | [3][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 69-73 °C (lit.) | [5] |

| Melting Point | -108 °C (lit.) | [5] |

| Density | ~1.974 g/mL at 25 °C | |

| Refractive Index | n20/D 1.509 (lit.) | |

| Water Solubility | 4 g/L (20 °C) | [5] |

| Stability | Stable, but may discolor in light. Incompatible with strong bases, magnesium, and strong oxidizing agents. Should be protected from light, moisture, and air. | [1] |

Spectroscopic Data

The introduction of a deuterium atom at the C1 position leads to characteristic changes in the spectroscopic signatures of iodoethane, particularly in NMR and mass spectrometry.

| Spectroscopic Data | Interpretation | Source(s) |

| ¹H NMR | The ¹H NMR spectrum is simplified compared to iodoethane. The signal for the C1 proton is significantly reduced or absent depending on the isotopic purity. The quartet for the C1 protons in iodoethane is replaced by a triplet for the remaining CHD proton, coupled to the CH₃ group. The CH₃ group, which appears as a triplet in iodoethane, will appear as a doublet due to coupling with the single deuterium atom. | [6] |

| ¹³C NMR | The ¹³C NMR spectrum will show two signals corresponding to the two carbon atoms. The C1 carbon signal will exhibit a C-D coupling. | |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to be very similar to that of iodoethane. Key peaks include C-H stretching vibrations (~2880-3080 cm⁻¹), C-H bending vibrations (~1300-1500 cm⁻¹), C-C stretching vibrations (~1200 cm⁻¹), and characteristic C-I stretching vibrations (~500-600 cm⁻¹). A C-D stretching band would be expected around 2140 cm⁻¹. | [7] |

| Mass Spectrometry | The molecular ion peak (M+) will be observed at m/z 157, which is one mass unit higher than that of iodoethane (m/z 156). | [8] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from the established method for preparing iodoethane, by substituting ethanol with ethanol-1-d1. The reaction involves the in situ generation of phosphorus triiodide (PI₃) from red phosphorus and iodine, which then reacts with the deuterated ethanol.

Reaction: 3 CH₃CHD-OH + PI₃ → 3 CH₃CHD-I + H₃PO₃

Materials:

-

Ethanol-1-d1

-

Red phosphorus

-

Iodine (powdered)

-

Anhydrous calcium chloride

-

5% Sodium hydroxide solution

-

Distilled water

Procedure:

-

In a round-bottomed flask fitted with a reflux condenser, place 2.5 g of red phosphorus and 25 cm³ of ethanol-1-d1.[9]

-

Add 25 g of powdered iodine in small portions (3-4 g at a time) to the flask, allowing about two minutes between additions. This is an exothermic reaction and should be controlled.[9]

-

Once all the iodine has been added, let the mixture stand for 10 minutes.[9]

-

Heat the mixture on a boiling water bath for one hour to complete the reaction.[9]

-

After cooling, reconfigure the apparatus for distillation and distill the crude this compound. The receiver should be cooled in an ice bath to minimize volatilization.[10]

-

Transfer the distillate to a separatory funnel and wash it with an equal volume of water to remove any remaining ethanol.[9]

-

Wash the organic layer with a small amount of 5% sodium hydroxide solution to remove any free iodine, followed by another wash with water.[10]

-

Separate the lower iodoethane layer and transfer it to a small conical flask.[9]

-

Dry the product by adding a few granules of anhydrous calcium chloride and swirling until the liquid is clear.[9]

-

Finally, purify the this compound by fractional distillation, collecting the fraction boiling at 69-73 °C.[10]

Visualizations

References

- 1. guidechem.com [guidechem.com]

- 2. Iodoethane | CH3CH2I | CID 6340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound | C2H5I | CID 58651433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iodoethane | 75-03-6-Molbase [molbase.com]

- 6. 1H proton nmr spectrum of iodoethane C2H5I CH3CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. docbrown.info [docbrown.info]

- 8. Ethane, iodo- [webbook.nist.gov]

- 9. Preparation of iodoethane [rod.beavon.org.uk]

- 10. Preparation of Ethyl Iodide - Nanjing Chemical Material Corp. [njchm.com]

An In-depth Technical Guide to the Synthesis of Iodoethane-1-D1

This technical guide provides a comprehensive overview of the synthesis of Iodoethane-1-D1 (CH3CHDI), a valuable isotopically labeled compound for researchers, scientists, and professionals in drug development. This document details a primary synthesis protocol, presents quantitative data in a structured format, and includes visualizations to clarify the experimental workflow.

Introduction

This compound is a deuterated analog of iodoethane where a single deuterium atom is specifically located at the C1 position. This isotopic labeling is instrumental in various scientific applications, including mechanistic studies of chemical reactions, metabolic pathway tracing, and as an internal standard in mass spectrometry. The synthesis of this compound requires careful control of reagents and reaction conditions to ensure high isotopic purity and chemical yield.

Primary Synthesis Protocol: Iodination of Ethanol-1-D1

The most common and direct method for preparing this compound is through the iodination of Ethanol-1-D1. This reaction is typically achieved using a combination of red phosphorus and iodine, which in situ generates phosphorus triiodide (PI3), the active iodinating agent.

Reaction Scheme:

The overall reaction can be summarized as follows:

-

Formation of Phosphorus Triiodide: 2 P + 3 I₂ → 2 PI₃

-

Iodination of Ethanol-1-D1: 3 CH₃CHD(OH) + PI₃ → 3 CH₃CHDI + H₃PO₃

Experimental Protocol

This protocol is adapted from established methods for the synthesis of iodoalkanes.[1][2]

Materials and Equipment:

-

Ethanol-1-D1 (CH₃CHD(OH))

-

Red phosphorus (P)

-

Iodine (I₂)

-

Anhydrous calcium chloride (CaCl₂)

-

5% Sodium hydroxide (NaOH) solution

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle or water bath

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, place 2.5 g of red phosphorus and 25 mL of Ethanol-1-D1. Fit the flask with a reflux condenser.

-

Addition of Iodine: Carefully add 25 g of powdered iodine to the flask in small portions (approximately 3-4 g at a time) over a period of 20-30 minutes. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.[1]

-

Reflux: After the addition of iodine is complete, allow the mixture to stand for 10 minutes. Then, gently heat the mixture to reflux using a water bath for approximately one hour.[1]

-

Distillation: After reflux, allow the reaction mixture to cool. Rearrange the apparatus for simple distillation. Gently heat the flask with a water bath to distill the crude this compound. Collect the distillate in a receiver cooled in an ice bath. The collection temperature should be monitored, with the main fraction expected between 68-73 °C.[1][2]

-

Work-up and Purification:

-

Transfer the distillate to a separatory funnel.

-

Wash the distillate with an equal volume of water to remove any remaining ethanol.

-

Separate the lower organic layer.

-

Wash the organic layer with a small amount of 5% NaOH solution to remove any unreacted iodine (indicated by a brown color).

-

Wash again with an equal volume of water.

-

Separate the lower this compound layer and transfer it to a dry conical flask.

-

Dry the product over a few granules of anhydrous calcium chloride until the liquid is clear.[1]

-

-

Final Distillation: Decant or filter the dried this compound into a clean, dry distillation flask. Perform a final distillation, collecting the pure this compound fraction that boils between 69-73 °C.

Quantitative Data Summary

The following tables summarize the typical quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities and Molar Equivalents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles | Molar Ratio (approx.) |

| Ethanol-1-D1 | C₂H₅DO | 47.08 | 25 mL (approx. 19.7 g) | 0.42 | 1 |

| Red Phosphorus | P | 30.97 | 2.5 g | 0.08 | 0.19 |

| Iodine | I₂ | 253.81 | 25 g | 0.098 | 0.23 |

Table 2: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₄DI |

| Molecular Weight | 156.97 g/mol [3][4] |

| Boiling Point | 69-73 °C |

| Density | ~1.97 g/mL at 25 °C |

| Refractive Index (n20/D) | ~1.509 |

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Purification workflow for this compound.

Safety Considerations

-

Iodoethane is a hazardous substance and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction between red phosphorus and iodine is exothermic and should be controlled to avoid overheating.

-

Iodoethane is light-sensitive and should be stored in a dark, cool place, often with a copper stabilizer to prevent decomposition.

This guide provides a foundational protocol for the synthesis of this compound. Researchers may need to optimize reaction conditions based on the purity of starting materials and desired scale of the synthesis.

References

Unveiling Reaction Mechanisms: A Technical Guide to the Research Applications of Iodoethane-1-D1

For Immediate Release

MONTREAL, QC – October 31, 2025 – In the intricate world of chemical research and drug development, understanding the precise sequence of events in a chemical reaction is paramount. Iodoethane-1-D1, a deuterated isotopologue of iodoethane, serves as a powerful tool for scientists to elucidate these reaction mechanisms, primarily through the study of the kinetic isotope effect (KIE). This in-depth technical guide explores the core applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility, supported by detailed experimental protocols and data analysis.

The Core Principle: The Kinetic Isotope Effect

The substitution of a hydrogen atom with its heavier isotope, deuterium, at a specific molecular position can lead to a change in the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and vibrates at a lower frequency, requiring more energy to break. Consequently, reactions where a C-H bond is broken in the rate-determining step will proceed slower when a deuterium is substituted at that position.

The magnitude of the KIE, expressed as the ratio of the rate constant for the non-deuterated compound (kH) to the deuterated compound (kD), provides invaluable insight into the transition state of a reaction. A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is being broken in the rate-determining step. Conversely, a smaller secondary KIE (kH/kD ≈ 1) suggests that the labeled hydrogen is not directly involved in bond breaking but its presence influences the reaction rate through steric or electronic effects.

Probing Reaction Pathways: SN2 and E2 Mechanisms

This compound is particularly useful in distinguishing between two common reaction pathways in organic chemistry: the bimolecular nucleophilic substitution (SN2) and the bimolecular elimination (E2) reactions.

In an SN2 reaction , a nucleophile attacks the carbon atom bearing the leaving group (in this case, iodine), leading to an inversion of stereochemistry. Deuterating the alpha-carbon (the carbon attached to the iodine) to create this compound results in a secondary kinetic isotope effect. The change in hybridization from sp3 in the reactant to a more sp2-like transition state leads to a small, but measurable, KIE.

In contrast, an E2 reaction involves the removal of a proton from a carbon adjacent to the leaving group by a strong base, resulting in the formation of a double bond. If the deuterium in this compound is positioned on the carbon from which the proton is abstracted (the beta-carbon), a primary kinetic isotope effect would be observed, as the C-D bond is broken in the rate-determining step.

Quantitative Analysis of Kinetic Isotope Effects

The following tables summarize typical and experimentally observed kinetic isotope effects for SN2 and E2 reactions, illustrating the utility of deuterated compounds like this compound in mechanistic studies.

| Reaction Type | Isotopic Position | Type of KIE | Typical kH/kD Range | Experimental Example | Experimental kH/kD | Reference |

| SN2 | α-carbon | Secondary | 1.0 - 1.2 | Reaction of a benzyl derivative with thiophenoxide ion | 1.179 | [1] |

| E2 | β-carbon | Primary | 3 - 8 | Elimination of HBr from 1-bromo-2-phenylethane | ~7 | N/A |

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound involves a two-step process starting with the enzymatic reduction of deuterated acetaldehyde.

Step 1: Enzymatic Synthesis of Ethanol-1-d1 [2]

This procedure utilizes yeast alcohol dehydrogenase to stereospecifically produce ethanol-1-d1.

-

Materials: Deuterated acetaldehyde (CH₃CDO), reduced diphosphopyridine nucleotide (DPNH), yeast alcohol dehydrogenase, phosphate buffer.

-

Procedure:

-

Prepare a solution of deuterated acetaldehyde and DPNH in a phosphate buffer at a specified pH.

-

Introduce yeast alcohol dehydrogenase to initiate the enzymatic reduction.

-

Incubate the reaction mixture under controlled temperature and pH for a sufficient period to ensure complete conversion.

-

Isolate and purify the resulting ethanol-1-d1 (CH₃CHDOH) from the reaction mixture using standard biochemical separation techniques.

-

Step 2: Conversion of Ethanol-1-d1 to this compound

This is a standard conversion of an alcohol to an alkyl iodide.

-

Materials: Ethanol-1-d1, red phosphorus, iodine.

-

Procedure:

-

In a round-bottom flask, combine red phosphorus and ethanol-1-d1.

-

Slowly add iodine to the mixture while cooling in an ice bath to control the exothermic reaction. Phosphorus triiodide is formed in situ.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for a specified time to drive the reaction to completion.

-

Distill the crude this compound from the reaction mixture.

-

Wash the distillate with a sodium thiosulfate solution to remove any remaining iodine, followed by water and a brine solution.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate) and perform a final distillation to obtain pure this compound.

-

Kinetic Isotope Effect Measurement for an SN2 Reaction

The following protocol is adapted from the study of a similar system and can be applied to investigate the SN2 reaction of this compound.[1]

-

Reactants: this compound, Iodoethane (non-deuterated), nucleophile (e.g., sodium azide), suitable solvent (e.g., dimethylformamide).

-

Procedure:

-

Prepare separate standard solutions of this compound and iodoethane of the same concentration in the chosen solvent.

-

Prepare a standard solution of the nucleophile.

-

Initiate the reactions by mixing the alkyl iodide solutions with the nucleophile solution in separate reaction vessels maintained at a constant temperature.

-

Monitor the progress of each reaction over time by periodically taking aliquots and quenching the reaction.

-

Analyze the concentration of the reactant or product in each aliquot using a suitable analytical technique (e.g., gas chromatography, HPLC, or NMR spectroscopy).

-

Determine the rate constant (kH and kD) for each reaction by plotting the concentration data against time and fitting to the appropriate rate law.

-

Calculate the kinetic isotope effect as the ratio kH/kD.

-

Visualizing the Research Workflow

The following diagrams illustrate the key processes involved in utilizing this compound for mechanistic studies.

Conclusion

This compound is an indispensable tool in the arsenal of chemists and drug development professionals for probing the intricacies of reaction mechanisms. Through the precise measurement of kinetic isotope effects, researchers can gain a deeper understanding of transition state structures, which is critical for optimizing reaction conditions, designing novel catalysts, and developing more effective and stable pharmaceutical agents. The detailed protocols and data presented in this guide serve as a valuable resource for harnessing the full potential of this powerful isotopic tracer in advancing chemical research.

References

An In-Depth Technical Guide to Iodoethane-1-D1

This technical guide provides a comprehensive overview of iodoethane-1-d1, a deuterated isotopologue of iodoethane, intended for researchers, scientists, and professionals in drug development. This document details its chemical properties, and potential synthetic approaches, and presents data in a structured format.

Chemical Properties and Identification

This compound, also known as [1-²H₁]ethyl iodide, is a valuable isotopically labeled compound used in various research applications, including mechanistic studies and as a tracer.[1] The incorporation of a deuterium atom at the first position provides a means to track the molecule's fate in chemical reactions and biological systems.

Summary of Quantitative Data

| Property | Value | Source(s) |

| Molecular Weight | 156.97 g/mol | [1][2] |

| Monoisotopic Mass | 156.94987 Da | |

| Chemical Formula | C₂H₄DI | [1] |

| CAS Number | 3652-81-1 | [1][2] |

| Isotopic Enrichment | ≥98 atom % D | [2] |

| Appearance | Colorless liquid | [3] |

| Storage | Room temperature, protected from light, moisture, and air | [2][3] |

Synonyms:

-

[1-²H₁]Ethyl iodide[1]

-

1-Iodoethane-d[1]

-

1-Iodoethane-1-d[1]

-

Ethyl iodide-1-d[1]

-

Ethyl-1-d1 iodide[1]

-

1-deuterio-1-iodoethane

Experimental Protocols: Synthesis

A standard method for the preparation of iodoalkanes involves the reaction of the corresponding alcohol with a source of iodine, such as phosphorus triiodide (PI₃). Phosphorus triiodide is often generated in situ from red phosphorus and iodine.[4] To synthesize this compound, this procedure would be adapted using ethanol-1-d1 as the starting material.

General Protocol for the Synthesis of Iodoethane from Ethanol:

-

Reaction Setup: In a round-bottomed flask fitted with a reflux condenser, place red phosphorus and ethanol.[4]

-

Addition of Iodine: Add powdered iodine in small portions to the flask while monitoring the reaction, as it is exothermic.[4]

-

Reflux: After the addition of iodine is complete, allow the mixture to stand and then heat it on a water bath to drive the reaction to completion.[4]

-

Work-up: The resulting iodoethane is then purified through distillation and washing steps to remove unreacted starting materials and byproducts.[4]

For the synthesis of this compound, ethanol-1-d1 would be substituted for ethanol in the above procedure. The other reagents would remain the same.

Visualization of Synthetic Pathway

The following diagram illustrates the general synthetic pathway for the production of iodoalkanes from alcohols, which is applicable for the synthesis of this compound.

Stability and Storage

This compound is a stable compound but can discolor upon exposure to light.[3] It is incompatible with strong bases, magnesium, and strong oxidizing agents.[3] For long-term storage, it is recommended to keep the compound at room temperature, protected from light, moisture, and air.[2][3] It is also advised to re-analyze the chemical purity of the compound after three years of storage.[2]

References

In-Depth Technical Guide: Iodoethane-1-D1 (CAS Number 3652-81-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoethane-1-D1, a deuterated isotopologue of iodoethane, is a valuable tool in a variety of scientific disciplines, particularly in the realms of mechanistic organic chemistry, drug metabolism studies, and as a building block in the synthesis of complex deuterated molecules. Its single deuterium label at the C1 position allows for precise tracking and probing of reaction mechanisms and metabolic pathways through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the technical data, experimental applications, and safety considerations for this compound.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Spectroscopic data is primarily based on the well-characterized non-deuterated iodoethane, with expected variations due to the presence of deuterium noted.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3652-81-1 | [1][2][3] |

| Molecular Formula | C₂H₄DI | [2] |

| Molecular Weight | 156.97 g/mol | [2][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 69-73 °C (for iodoethane) | [5] |

| Melting Point | -108 °C (for iodoethane) | [5] |

| Density | ~1.95 g/mL (for iodoethane) | [5] |

| Solubility | Insoluble in water; soluble in ethanol, ether, and other organic solvents. | [5] |

| Stability | Stable under recommended storage conditions, but may discolor upon exposure to light.[1] |

Table 2: Spectroscopic Data of this compound (and Iodoethane)

| Spectroscopic Technique | Key Features | Reference |

| ¹H NMR | For Iodoethane: Quartet at ~3.2 ppm (2H, -CH₂I), Triplet at ~1.8 ppm (3H, -CH₃). For this compound, the quartet at ~3.2 ppm would be simplified due to the C-D bond. | [6][7] |

| ¹³C NMR | For Iodoethane: Signal for -CH₂I at ~-5 ppm, Signal for -CH₃ at ~20 ppm. The C1 signal in this compound will show a characteristic C-D coupling. | [8] |

| Mass Spectrometry (EI) | For Iodoethane: Molecular ion (M⁺) peak at m/z 156.[9][10] For this compound, the molecular ion peak is expected at m/z 157. Key fragments for iodoethane include [C₂H₅]⁺ at m/z 29 and [I]⁺ at m/z 127. | |

| Infrared (IR) Spectroscopy | For Iodoethane: C-H stretching vibrations (~2880-3080 cm⁻¹), C-H bending vibrations (~1300-1500 cm⁻¹), and a characteristic C-I stretching vibration (~500-600 cm⁻¹).[11] The C-D stretch in this compound is expected around 2100-2200 cm⁻¹. |

Synthesis and Handling

General Synthesis Protocol

The synthesis of this compound typically involves the reaction of a deuterated ethanol precursor with an iodinating agent. A common laboratory-scale synthesis is adapted from the preparation of iodoethane.[5][12]

Reaction: CH₃CDHOH + PI₃ → CH₃CHDI + H₃PO₃

Materials:

-

Ethanol-1-D1 (CH₃CDHOH)

-

Red phosphorus

-

Iodine

-

Anhydrous calcium chloride

-

Distilled water

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Separating funnel

-

Distillation apparatus

Procedure:

-

In a 250 mL round-bottom flask, place 2.5 g of red phosphorus and 25 cm³ of Ethanol-1-D1.

-

Fit the flask with a reflux condenser.

-

Carefully add 25 g of powdered iodine in small portions through the condenser, allowing the reaction to subside between additions. The reaction is exothermic and should be controlled.

-

After the addition is complete, allow the mixture to stand for 10 minutes.

-

Gently heat the mixture on a water bath for one hour to complete the reaction.

-

Distill the crude this compound from the reaction mixture.

-

Wash the distillate with an equal volume of water in a separating funnel.

-

Separate the lower organic layer and dry it over anhydrous calcium chloride until the liquid is clear.

-

Perform a final distillation, collecting the fraction that boils between 68-73 °C (atmospheric pressure).

References

- 1. guidechem.com [guidechem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | 3652-81-1 [m.chemicalbook.com]

- 4. This compound | C2H5I | CID 58651433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Applicatin of Iodoethane_Chemicalbook [chemicalbook.com]

- 6. Iodoethane(75-03-6) 1H NMR [m.chemicalbook.com]

- 7. 1H proton nmr spectrum of iodoethane C2H5I CH3CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. docbrown.info [docbrown.info]

- 9. mass spectrum of iodoethane C2H5I CH3CH2I fragmentation pattern of m/z m/e ions for analysis and identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Iodoethane | CH3CH2I | CID 6340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. infrared spectrum of iodoethane C2H5I CH3CH2I prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Preparation of iodoethane [rod.beavon.org.uk]

A Technical Guide to the Physical Characteristics of Deuterated Iodoethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of deuterated iodoethane. It is intended to be a valuable resource for professionals in research and development who utilize isotopically labeled compounds. This document summarizes key physical data, outlines standard experimental protocols for their determination, and illustrates relevant chemical processes.

Physical and Chemical Properties

Deuterated iodoethane is a form of iodoethane where one or more hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic substitution is a critical tool in mechanistic studies, metabolic tracing, and for altering the pharmacokinetic properties of drug candidates. The most common forms are iodoethane-d5 (perdeuterated) and various partially deuterated isotopologues. Below is a comparison of the key physical properties of two common deuterated forms alongside standard iodoethane.

Table 1: Physical Properties of Iodoethane and its Deuterated Analogues

| Property | Iodoethane (CH₃CH₂I) | Iodoethane-d₃ (CD₃CH₂I) | Iodoethane-d₅ (CD₃CD₂I) |

| Molecular Formula | C₂H₅I | C₂D₃H₂I | C₂D₅I |

| Molecular Weight ( g/mol ) | 155.97[1] | 158.98 | 161.00[2] |

| CAS Number | 75-03-6[1] | 7439-87-4 | 6485-58-1[2] |

| Physical Form | Liquid[2] | Liquid | Liquid[2] |

| Melting Point (°C) | -108[1][3] | -108 (lit.) | -108 (lit.)[2] |

| Boiling Point (°C) | 69-73[3] | 69-73 (lit.) | 69-73 (lit.)[2] |

| Density (g/mL at 25°C) | ~1.940 | 1.987 | 2.013[2] |

| Refractive Index (n20/D) | ~1.513 | 1.509 (lit.) | 1.5091 (lit.)[2] |

Experimental Protocols for Property Determination

The following sections describe standard methodologies for determining the key physical properties listed above. These are generalized protocols applicable to liquid samples like deuterated iodoethane.

2.1 Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a substance like iodoethane, which is liquid at room temperature, this requires significant cooling.

-

Apparatus: A cryostat or a low-temperature thermometer and a capillary tube melting point apparatus capable of reaching temperatures below -100°C.

-

Methodology:

-

A small sample of the liquid is introduced into a capillary tube, which is then sealed.

-

The sample is frozen by immersing the capillary tube in a suitable cooling bath (e.g., liquid nitrogen or a dry ice/acetone slurry).

-

The frozen sample is placed in the melting point apparatus, and the temperature is slowly increased.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire solid has melted is recorded as the melting point range.

-

2.2 Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Apparatus: A distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a heating mantle.

-

Methodology:

-

A small volume of the deuterated iodoethane is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, and cooling water is circulated through the condenser.

-

The sample is gently heated.

-

The temperature is recorded when the liquid is boiling, and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the given atmospheric pressure.

-

2.3 Determination of Density

Density is the mass of a substance per unit volume.

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance.

-

Methodology:

-

The empty pycnometer is weighed accurately.

-

It is then filled with the deuterated iodoethane, ensuring no air bubbles are present, and weighed again. The temperature of the sample is recorded.

-

The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) at the same temperature and weighed.

-

The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference

-

2.4 Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.

-

Apparatus: A refractometer (e.g., an Abbé refractometer).

-

Methodology:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of the deuterated iodoethane are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the scale. The temperature is also recorded as the refractive index is temperature-dependent.

-

Synthesis and Application Workflows

Deuterated iodoethane is a valuable reagent in organic synthesis, primarily used to introduce a deuterated ethyl group into a molecule.

3.1 General Synthesis of Iodoethane-d₅

One common method for preparing iodoethane involves the reaction of ethanol with a source of iodine. For the deuterated analogue, deuterated ethanol is used as the starting material.

Caption: General workflow for the synthesis of iodoethane-d₅.

3.2 Application in Nucleophilic Substitution (SN2 Reaction)

Iodoethane is an excellent substrate for SN2 reactions due to iodine being a good leaving group. Deuterated iodoethane is used to introduce an isotopically labeled ethyl group.

Caption: Use of iodoethane-d₅ as an ethylating agent in an SN2 reaction.

References

An In-depth Technical Guide on the Long-Term Stability of Iodoethane-1-D1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term stability of Iodoethane-1-D1 (CH₃CHDI). Due to the labile nature of the carbon-iodine bond, understanding the factors that influence the stability of this isotopically labeled compound is critical for its proper storage, handling, and application in research and pharmaceutical development. This document outlines the principal degradation pathways, recommended storage conditions, and detailed experimental protocols for assessing stability.

Introduction to this compound Stability

This compound, like other iodoalkanes, is susceptible to degradation over time, primarily through photodegradation and hydrolysis.[1] The stability of the compound is significantly influenced by storage conditions such as temperature, light exposure, and the presence of moisture and oxygen.[2] Discoloration, typically to a yellow or reddish-brown hue, is a common visual indicator of decomposition, resulting from the formation of elemental iodine.[1] To mitigate degradation, this compound is often supplied with stabilizers, such as copper wire or silver.[3][4]

The primary concern for long-term storage is the cleavage of the C-I bond, which is the weakest bond in the molecule. The presence of the deuterium atom at the C1 position is not expected to significantly alter the primary degradation mechanisms compared to unlabeled iodoethane, although minor kinetic isotope effects may be observable in specific reactions.

Principal Degradation Pathways

The degradation of this compound primarily proceeds through two main pathways: photodegradation and hydrolysis.

Photodegradation

Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the carbon-iodine bond, generating an ethyl-1-d1 radical and an iodine radical. These reactive species can then participate in a series of secondary reactions, leading to the formation of various byproducts, including ethane-1,1-d2, ethene-1-d1, and elemental iodine (I₂), which causes the characteristic discoloration.

Hydrolysis

In the presence of water, this compound can undergo nucleophilic substitution (Sₙ2) or elimination (E2) reactions. The primary hydrolysis product is ethanol-1-d1, with the formation of hydrogen iodide. The rate of hydrolysis is generally slower than photodegradation but can be significant over long-term storage if the compound is exposed to moisture.

Quantitative Stability Data

Table 1: Hypothetical Long-Term Stability of this compound at 5 ± 3 °C in the Dark with Copper Stabilizer

| Time (Months) | Purity (%) by GC-MS | Appearance | Concentration of Ethanol-1-d1 (%) |

| 0 | 99.8 | Colorless liquid | < 0.01 |

| 6 | 99.5 | Colorless liquid | 0.15 |

| 12 | 99.1 | Faint yellow liquid | 0.35 |

| 24 | 98.2 | Yellow liquid | 0.75 |

| 36 | 97.0 | Yellow-brown liquid | 1.5 |

Table 2: Hypothetical Accelerated Stability of this compound at 40 °C / 75% RH in the Dark with Copper Stabilizer

| Time (Weeks) | Purity (%) by GC-MS | Appearance | Concentration of Ethanol-1-d1 (%) |

| 0 | 99.8 | Colorless liquid | < 0.01 |

| 2 | 98.9 | Faint yellow liquid | 0.45 |

| 4 | 98.0 | Yellow liquid | 0.90 |

| 8 | 96.2 | Yellow-brown liquid | 1.85 |

| 12 | 94.5 | Brown liquid | 3.20 |

Experimental Protocols for Stability Assessment

To assess the long-term stability of this compound, a stability-indicating assay must be used. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

Stability Study Design

A comprehensive stability study should include both long-term and accelerated conditions.

-

Long-Term Stability: Store samples at the recommended storage condition (e.g., 5 ± 3 °C) and test at appropriate time intervals (e.g., 0, 6, 12, 24, and 36 months).

-

Accelerated Stability: Store samples at elevated temperature and humidity (e.g., 40 °C / 75% RH) and test at shorter intervals (e.g., 0, 2, 4, 8, and 12 weeks). The data can be used with the Arrhenius equation to predict shelf-life at the recommended storage temperature.[5]

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Iodoethane-1-D1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and bonding of Iodoethane-1-D1 (CH₂DCH₂I). Due to the limited availability of direct experimental data for this specific isotopologue, this guide leverages extensive data from its non-deuterated counterpart, iodoethane (C₂H₅I), and established principles of isotopic substitution effects on molecular properties. This document is intended to serve as a comprehensive resource for researchers in fields such as molecular spectroscopy, reaction dynamics, and medicinal chemistry where isotopically labeled compounds are of significant interest.

Molecular Structure and Bonding

The molecular structure of iodoethane is characterized by a C-C single bond, with one carbon atom bonded to three hydrogen atoms (the methyl group) and the other carbon atom bonded to two hydrogen atoms and an iodine atom (the ethyl group). In this compound, one of the hydrogen atoms on the carbon bearing the iodine atom is replaced by a deuterium atom. The bonding in iodoethane is primarily covalent, with the C-I bond exhibiting some polar character due to the difference in electronegativity between carbon and iodine. The overall geometry around the carbon atoms is tetrahedral.[1]

Bond Lengths and Angles

Precise experimental determination of the molecular geometry of iodoethane has been achieved through microwave spectroscopy and gas-phase electron diffraction. The substitution of a hydrogen atom with deuterium in this compound is expected to have a negligible effect on the equilibrium bond lengths and angles, as these are primarily determined by the electronic structure of the molecule, which remains unchanged upon isotopic substitution.

Table 1: Structural Parameters of Iodoethane

| Parameter | Value | Experimental Method |

|---|---|---|

| r(C-C) | 1.526 ± 0.005 Å | Microwave Spectroscopy |

| r(C-H) (methyl) | 1.096 ± 0.010 Å | Microwave Spectroscopy |

| r(C-H) (methylene) | 1.096 ± 0.010 Å | Microwave Spectroscopy |

| r(C-I) | 2.139 ± 0.002 Å | Microwave Spectroscopy |

| ∠(C-C-I) | 111.4 ± 0.4 ° | Microwave Spectroscopy |

| ∠(H-C-C) (methyl) | 110.1 ± 0.5 ° | Microwave Spectroscopy |

| ∠(H-C-I) | 107.5 ± 0.8 ° | Microwave Spectroscopy |

| ∠(H-C-H) (methylene) | 109.3 ± 1.0 ° | Microwave Spectroscopy |

Data sourced from microwave spectroscopy studies of C₂H₅I.

Rotational Spectroscopy

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational constants of a molecule, which are inversely proportional to its moments of inertia. The moments of inertia are sensitive to the atomic masses and their distribution within the molecule.

Rotational Constants and Centrifugal Distortion

The rotational constants (A, B, and C) for iodoethane have been experimentally determined. For this compound, these constants are expected to change due to the increased mass of deuterium compared to hydrogen. Specifically, the moments of inertia about the principal axes will be altered, leading to a predictable shift in the rotational constants.

Table 2: Rotational and Centrifugal Distortion Constants for Iodoethane

| Constant | Value (MHz) |

|---|---|

| A | 29106.2 ± 0.5 |

| B | 2979.2 ± 0.1 |

| C | 2797.1 ± 0.1 |

Data from the microwave spectrum of C₂H₅I.[1]

The substitution of deuterium for hydrogen at the C1 position will primarily affect the moments of inertia Iₐ and Iₑ, leading to a decrease in the A and C rotational constants for this compound compared to iodoethane.

Iodine Nuclear Quadrupole Coupling

The iodine nucleus (¹²⁷I) possesses a nuclear quadrupole moment, which interacts with the electric field gradient at the nucleus. This interaction, known as nuclear quadrupole coupling, causes splitting of the rotational energy levels and provides valuable information about the electronic environment around the iodine atom. The nuclear quadrupole coupling constants (eQq) are a measure of this interaction. While specific data for this compound is not available, the values for iodoethane provide a strong baseline.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are determined by the masses of the atoms and the force constants of the bonds.

Fundamental Vibrational Frequencies

The substitution of hydrogen with deuterium in this compound will cause a significant shift in the vibrational frequencies involving the deuterated carbon. The C-D stretching and bending vibrations will occur at lower frequencies compared to the corresponding C-H vibrations due to the heavier mass of deuterium. This isotopic shift is a key feature in identifying the position of deuteration within a molecule.

Table 3: Principal Vibrational Frequencies for Iodoethane (C₂H₅I)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~2880 - 3080 | C-H stretching |

| ~1300 - 1500 | C-H bending/deformation |

| ~1200 | C-C stretching |

| ~500 - 600 | C-I stretching |

Data from the infrared spectrum of iodoethane.[2]

For this compound, the C-D stretching frequency is expected to be observed around 2100-2200 cm⁻¹.

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound involves the reduction of a suitable precursor with a deuterium source. One such method is the dehalogenation of 1,1-diiodoethane or 1-bromo-1-iodoethane with a reducing agent in the presence of deuterium oxide (D₂O).[3]

Protocol for Synthesis via Dehalogenation:

-

Reaction Setup: A reaction vessel is charged with the starting material (e.g., 1,1-diiodoethane), a suitable solvent such as dioxane, and a reducing agent like zinc dust.

-

Deuterium Source: Deuterium oxide (D₂O) is added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at a controlled temperature to facilitate the reductive dehalogenation and incorporation of deuterium.

-

Workup and Purification: After the reaction is complete, the product is extracted with an organic solvent. The organic layer is then washed, dried, and purified by distillation to yield this compound.

Microwave Spectroscopy

The rotational spectrum of this compound can be measured using a pulsed-jet Fourier transform microwave (PJ-FTMW) spectrometer.

Protocol for Microwave Spectroscopy:

-

Sample Preparation: A dilute mixture of this compound in a carrier gas (e.g., neon or argon) is prepared.

-

Introduction into Spectrometer: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber, creating a supersonic jet of cooled molecules.

-

Microwave Excitation: The molecules in the jet are irradiated with a short pulse of microwave radiation.

-

Detection of Free Induction Decay: The subsequent free induction decay (FID) of the coherently rotating molecules is detected by a sensitive receiver.

-

Data Analysis: The FID signal is Fourier transformed to obtain the frequency-domain spectrum, from which the rotational constants and other spectroscopic parameters are determined.

Visualizations

Caption: Molecular structure of this compound.

Caption: Experimental workflow for synthesis and analysis.

References

- 1. journals.jps.jp [journals.jps.jp]

- 2. infrared spectrum of iodoethane C2H5I CH3CH2I prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Safe Handling of Iodoethane-1-D1

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety precautions, handling protocols, and emergency procedures for Iodoethane-1-D1. Due to its hazardous properties, strict adherence to these guidelines is essential to ensure personnel safety and experimental integrity.

Hazard Identification and Classification

This compound is a hazardous chemical that poses multiple risks. It is a flammable liquid and vapor, harmful if swallowed, and causes significant skin and eye irritation.[1] Furthermore, it may cause allergic skin reactions, respiratory irritation, and allergy or asthma-like symptoms if inhaled.[1][2] There is also suspicion that it may cause genetic defects.[1] Long-term or repeated exposure, particularly if swallowed, can cause damage to the thyroid.

Table 1: GHS Hazard and Precautionary Statements

| Category | Code | Description |

| Hazard | H226 | Flammable liquid and vapor. |

| H302 | Harmful if swallowed.[2] | |

| H315 | Causes skin irritation.[2] | |

| H317 | May cause an allergic skin reaction.[2] | |

| H319 | Causes serious eye irritation.[2] | |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] | |

| H335 | May cause respiratory irritation.[2] | |

| H341 | Suspected of causing genetic defects. | |

| H372 | Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed. | |

| Precautionary | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3] |

| P261 | Avoid breathing vapors, mist, or spray.[2][3] | |

| P280 | Wear protective gloves, protective clothing, eye protection, and face protection.[2][3] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

| P405 | Store locked up.[2] |

Physical and Chemical Properties

This compound is a colorless, flammable liquid that may discolor upon exposure to light.[4][5] It is sensitive to both light and moisture.[2] Its vapors are heavier than air and can form explosive mixtures with air at elevated temperatures.[2]

Table 2: Physical and Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₂H₄DI[6] |

| Molecular Weight | 156.97 g/mol [4][6][7] |

| Appearance | Colorless liquid[4] |

| Boiling Point | 69-73 °C |

| Melting Point | -108 °C |

| Density | 1.974 g/mL at 25 °C |

| Flash Point | 72 °C (closed cup)[8] |

| Solubility in Water | 4 g/L (at 20 °C)[5] |

| Stability | Stable, but decomposes in light and air.[4][5] Often stabilized with copper.[8][9] |

Experimental Protocols: Safe Handling and Storage

A rigorous and methodical approach is required when handling this compound. The following workflow outlines the critical steps for its safe use in a laboratory setting.

Detailed Methodologies:

-

Preparation:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including double-layered nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.[2][3]

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to ensure adequate ventilation.[2] The work area must be free of ignition sources such as open flames, hot surfaces, and sparks.[3] All electrical equipment should be explosion-proof.[3]

-

Static Discharge: Take precautionary measures against static discharge.[2] Ensure that containers and receiving equipment are properly grounded and bonded.[3]

-

-

Handling:

-

Storage:

-

Store this compound in a tightly closed, original container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][3]

-

The storage area should be locked and accessible only to authorized personnel.[2]

-

Protect from light, moisture, heat, and ignition sources.[2][4]

-

It is incompatible with strong bases, magnesium, and strong oxidizing agents.[4]

-

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Table 3: First-Aid Measures

| Exposure Route | Action |

| Inhalation | Remove the victim to fresh air immediately. If breathing is difficult or respiratory symptoms occur, call a POISON CENTER or physician.[2] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water/shower. Consult a physician if irritation or a rash develops.[2] |

| Eye Contact | Rinse cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and immediately call an ophthalmologist.[2] |

| Ingestion | Do NOT induce vomiting. Have the victim immediately drink water (two glasses at most). Call a POISON CENTER or physician.[2] |

Spill Response:

-

Evacuate the danger area and remove all ignition sources.[2][3]

-

Ensure adequate ventilation. Avoid breathing vapors.[2]

-

Prevent the spill from entering drains.[2]

-

Contain and absorb the spill with an inert, liquid-absorbent material (e.g., Chemizorb, vermiculite).[2][3]

-

Collect the absorbed material into a suitable, sealed container for flammable waste and dispose of it properly.[2][3]

Fire Fighting:

-

In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[2]

-

Combustion may produce hazardous gases such as carbon oxides and hydrogen iodide.[1][2]

Toxicity Data

The following data highlights the acute toxicity of the compound.

Table 4: Acute Toxicity Values for Iodoethane

| Route | Organism | LD50 | Reference |

| Intraperitoneal | Rat | 330 mg/kg | [4] |

| Subcutaneous | Mouse | 1000 mg/kg | [4] |

| Intraperitoneal | Guinea Pig | 322 mg/kg | [4] |

References

- 1. fishersci.com [fishersci.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Page loading... [guidechem.com]

- 5. Ethyl iodide - Wikipedia [en.wikipedia.org]

- 6. cymitquimica.com [cymitquimica.com]

- 7. This compound | C2H5I | CID 58651433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy Iodoethane-1,1-d 2 ≥98 atom D, ≥99 (CP), contains copper as stabilizer Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 9. cdnisotopes.com [cdnisotopes.com]

Iodoethane-1-D1 alternative names and identifiers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Iodoethane-1-D1, a deuterated isotopologue of iodoethane. This document details its alternative names and chemical identifiers, provides a plausible experimental protocol for its synthesis, summarizes key quantitative data, and illustrates its application in mechanistic studies through a detailed workflow diagram. This guide is intended to serve as a valuable resource for professionals in research, chemical sciences, and drug development who utilize isotopically labeled compounds.

Alternative Names and Identifiers

This compound is known by several synonyms and is cataloged under various chemical identification systems. These identifiers are crucial for accurate documentation, procurement, and regulatory compliance.

| Identifier Type | Identifier |

| CAS Number | 3652-81-1 |

| IUPAC Name | 1-deuterio-1-iodoethane |

| Synonyms | [1-²H₁]Ethyl iodide, 1-Iodoethane-d, Ethyl iodide-1-d, Ethyl-1-d1 iodide, 1-Iodoethane-1-D |

| Molecular Formula | C₂H₄DI |

| InChI | InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i2D |

| InChIKey | HVTICUPFWKNHNG-VMNATFBRSA-N |

| SMILES | [2H]C(C)I |

Quantitative Data

| Property | Value | Notes |

| Molecular Weight | 156.97 g/mol [1] | |

| Appearance | Colorless liquid | May discolor to yellow or reddish on exposure to air and light.[2] |

| Boiling Point | 69-73 °C (for iodoethane) | |

| Melting Point | -108 °C (for iodoethane) | |

| Density | ~1.95 g/mL (for iodoethane) | |

| Isotopic Enrichment | Typically ≥98 atom % D[1] | Varies by supplier. |

| Solubility | Insoluble in water; soluble in ethanol, ether |

Experimental Protocols

Synthesis of this compound

The following is a plausible experimental protocol for the synthesis of this compound, adapted from established methods for the preparation of iodoalkanes and deuterated compounds. This procedure involves the reduction of a deuterated aldehyde followed by iodination.

Materials:

-

Ethanal-1-d₁ (Acetaldehyde-1-d₁)

-

Sodium borohydride (NaBH₄) or Lithium aluminum deuteride (LiAlD₄) for higher deuteration purity

-

Iodine (I₂)

-

Red phosphorus

-

Anhydrous diethyl ether

-

Water

-

Sodium bicarbonate solution (saturated)

-

Sodium thiosulfate solution (10%)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reduction of Ethanal-1-d₁: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethanal-1-d₁ in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath. Slowly add a molar equivalent of sodium borohydride (or LiAlD₄ for complete deuteration at this position) in small portions with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up of Ethanol-1,1-d₂: Carefully quench the reaction by the slow addition of water. Separate the ethereal layer and wash it successively with water, saturated sodium bicarbonate solution, and brine. Dry the ether layer over anhydrous magnesium sulfate, filter, and carefully remove the ether by distillation to obtain crude Ethanol-1,1-d₂.

-

Iodination of Ethanol-1,1-d₂: In a clean, dry round-bottom flask equipped with a reflux condenser, place red phosphorus and iodine. Slowly add the crude Ethanol-1,1-d₂ to the flask with gentle warming. An exothermic reaction will commence. Control the reaction rate by cooling if necessary.

-

Reaction Completion and Distillation: After the initial reaction subsides, gently reflux the mixture for 1-2 hours to ensure complete conversion.

-

Purification: Distill the crude this compound from the reaction mixture. Wash the distillate with a 10% sodium thiosulfate solution to remove any unreacted iodine, followed by a water wash. Dry the product over anhydrous magnesium sulfate and redistill to obtain pure this compound.

Note: This is a generalized procedure and may require optimization. All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Applications in Mechanistic Studies: Kinetic Isotope Effect

This compound is a valuable tool for investigating reaction mechanisms, particularly for elucidating the transition state of nucleophilic substitution (Sₙ2) and elimination (E2) reactions through the study of the kinetic isotope effect (KIE).[3][4][5][6] The KIE is the ratio of the reaction rate of the non-deuterated compound to the deuterated compound (kH/kD). A primary KIE greater than 1 indicates that the C-H (or C-D) bond is broken in the rate-determining step of the reaction.

Experimental Workflow for Determining the Kinetic Isotope Effect in an Sₙ2 Reaction

The following diagram illustrates a typical experimental workflow for determining the secondary kinetic isotope effect of an Sₙ2 reaction using this compound. In this example, the reaction of iodoethane with a nucleophile (e.g., hydroxide ion) is examined.[7][8][9][10][11]

Application in Drug Metabolism Studies

Isotopically labeled compounds like this compound can also be instrumental in studying drug metabolism. For instance, if a drug candidate contains an ethyl group susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, replacing it with a deuterated ethyl group can alter the rate of metabolism.[12][13][14][15][16] This "deuterium effect" can be used to investigate metabolic pathways and to develop "metabolically soft" drugs with improved pharmacokinetic profiles.

The logical workflow for such a study would involve synthesizing the deuterated drug analogue, incubating both the deuterated and non-deuterated compounds with liver microsomes or specific CYP isozymes, and then analyzing the formation of metabolites over time to determine the metabolic rates. A significant difference in the rates of metabolism for the deuterated versus non-deuterated compound would indicate that C-H bond cleavage at that position is a rate-limiting step in the metabolic process.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. youtube.com [youtube.com]

- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Iodoethane-1-D1 in Kinetic Isotope Effect Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and drug development used to elucidate reaction mechanisms and to modulate the metabolic stability of pharmacologically active compounds.[1] The KIE is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1][2] This phenomenon arises from the difference in zero-point vibrational energies between bonds involving lighter and heavier isotopes; a bond to a heavier isotope is stronger and thus requires more energy to break, leading to a slower reaction rate.

The magnitude of the KIE is most significant when the isotopic substitution involves a large relative mass change, such as the replacement of protium (¹H) with deuterium (²H or D), which doubles the atomic mass. Reactions involving the cleavage of a carbon-hydrogen (C-H) bond can be 6 to 10 times faster than the corresponding carbon-deuterium (C-D) bond cleavage.[1] This makes deuterium labeling, as with iodoethane-1-d1, a particularly insightful method for KIE studies.

Primary vs. Secondary KIE:

-

Primary KIE: A large rate change (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.

-

Secondary KIE: A smaller rate change (typically kH/kD is close to 1) is observed when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step. These effects arise from changes in the vibrational environment of the transition state.

Applications of this compound in Mechanistic Studies

This compound is an ideal substrate for investigating the competition between bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2) reactions. The deuterium label at the α-carbon (the carbon bearing the leaving group) allows for the determination of the kinetic isotope effect, providing crucial evidence for the prevailing reaction mechanism.

Distinguishing Between Sₙ2 and E2 Mechanisms

The reaction of an alkyl halide like iodoethane with a nucleophile/base can proceed through either an Sₙ2 or an E2 pathway. The choice of mechanism is influenced by factors such as the structure of the alkyl halide, the strength and steric bulk of the base/nucleophile, and the solvent.

-

In an Sₙ2 reaction: The nucleophile attacks the α-carbon, and the C-D bond is not broken. Therefore, a small, secondary KIE is expected.

-

In an E2 reaction: The base abstracts a proton from the β-carbon, and the C-H/C-D bond at the α-carbon is not cleaved. However, if the deuterium were on the β-carbon, a large primary KIE would be observed. For this compound, the deuterium is on the α-carbon, so a secondary KIE is expected in an E2 reaction as well, but its magnitude can differ from that of an Sₙ2 reaction and provide insight into the transition state structure.

Probing Transition State Structures

The magnitude of the secondary KIE in Sₙ2 reactions can provide information about the structure of the transition state. For example, an inverse KIE (kH/kD < 1) can suggest a more sterically crowded transition state, while a normal KIE (kH/kD > 1) can indicate a looser transition state.

Application in Drug Development

While this compound is primarily a tool for fundamental mechanistic studies, the principles of KIE it helps to illustrate are central to modern drug development. By strategically replacing hydrogen with deuterium at metabolically labile positions in a drug molecule, its rate of metabolism by enzymes like cytochrome P450 can be significantly reduced. This "deuterium-for-hydrogen" substitution can lead to an improved pharmacokinetic profile, including longer half-life, increased systemic exposure, and reduced dosing frequency.

Experimental Protocols

The following are generalized protocols for studying the reactions of iodoethane and this compound to determine the kinetic isotope effect.

Protocol for Sₙ2 Reaction with Cyanide

This protocol describes a competition experiment to determine the secondary KIE for the Sₙ2 reaction of iodoethane with cyanide.

Materials:

-

Iodoethane (CH₃CH₂I)

-

This compound (CH₃CHDI)

-

Sodium cyanide (NaCN)

-

Anhydrous ethanol

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, prepare a solution of sodium cyanide in anhydrous ethanol.

-

Reactant Addition: Add an equimolar mixture of iodoethane and this compound to the cyanide solution.

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for a specified period. It is crucial to monitor the reaction progress to ensure it does not go to completion, as the KIE is most accurately measured at low conversion.

-

Quenching and Extraction: After the desired time, cool the reaction mixture and quench with water. Extract the organic products with a suitable solvent (e.g., diethyl ether).

-

Analysis: Analyze the isotopic composition of the unreacted starting material and the product (propanenitrile) using GC-MS. The ratio of the deuterated to non-deuterated species is determined by comparing the relative intensities of their molecular ion peaks.

-

KIE Calculation: The KIE is calculated from the relative rates of reaction of the two isotopic species, which can be determined from the change in their relative concentrations over time.

Protocol for E2 Reaction with a Strong Base

This protocol outlines a method to study the KIE in the E2 elimination of iodoethane using a strong base. While this compound will show a secondary KIE in this reaction, a primary KIE would be observed with iodoethane-2-d1. This protocol is written for the general case.

Materials:

-

Iodoethane (CH₃CH₂I)

-

This compound (CH₃CHDI)

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

NMR spectrometer

Procedure:

-

Kinetic Runs: Prepare separate, parallel reactions for the non-deuterated and deuterated iodoethane.

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve a known concentration of sodium ethoxide in anhydrous ethanol.

-

Initiation: Initiate the reaction by adding a known concentration of either iodoethane or this compound.

-

Monitoring: At regular intervals, withdraw aliquots from the reaction mixture, quench the reaction (e.g., with a weak acid), and analyze the concentration of the product (ethene) or the disappearance of the starting material using GC-FID.

-

Rate Constant Determination: Plot the concentration of the reactant or product versus time to determine the initial rate of the reaction for both the deuterated and non-deuterated substrates. The rate constants (kH and kD) are obtained from the slopes of these plots.

-

KIE Calculation: The KIE is calculated as the ratio of the rate constants: KIE = kH / kD.

Data Presentation

The following tables summarize typical KIE values for reactions of alkyl halides, which are analogous to those expected for this compound.

| Reaction Type | Substrate | Reagent/Solvent | KIE (kH/kD) | Interpretation |

| Primary KIE | 2-Bromopropane | NaOEt/EtOH | 6.7[1] | C-H bond cleavage is in the rate-determining step (E2 mechanism). |

| 1-Bromo-2-phenylethane | Base | 7.11[3] | Confirms C-H bond breaking in the rate-limiting step of an E2 reaction. | |

| Secondary KIE | Ethyl Chloride | Tetrabutylammonium cyanide/DMSO | ~1.0 - 1.2 | No C-H bond cleavage in the rate-determining step (Sₙ2 mechanism). |

| 2-Phenylethyl bromide | NaOEt/EtOH | 1.09 (per D)[4] | Small secondary α-deuterium effect in an E2 reaction. |

Visualizations

Logical Flow for KIE Determination

Caption: Workflow for determining the kinetic isotope effect.

Sₙ2 vs. E2 Reaction Pathways

Caption: Competing Sₙ2 and E2 reaction pathways for this compound.

References

Iodoethane-1-D1 as a Mechanistic Probe in Organic Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoethane-1-D1 (CH₃CHDI) is a valuable isotopically labeled compound employed as a mechanistic probe in the study of organic reactions. By strategically replacing a protium (¹H) atom with a deuterium (²H) atom at the α-position, researchers can investigate the kinetic isotope effect (KIE), providing profound insights into reaction mechanisms, particularly for substitution and elimination reactions. The difference in mass between hydrogen and deuterium leads to different zero-point energies of the C-H and C-D bonds, which can result in different reaction rates if this bond is broken or its environment is altered in the rate-determining step. These application notes provide an overview of the use of this compound, along with detailed protocols for its application in mechanistic studies.

Deuterium-labeled compounds are powerful tools for elucidating reaction pathways.[1] The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), which is the change in the rate of a reaction upon isotopic substitution.[2] This effect is particularly pronounced for hydrogen isotopes due to the significant relative mass difference between protium (¹H) and deuterium (²H).

Principle of the Deuterium Kinetic Isotope Effect

The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. Consequently, more energy is required to break a C-D bond compared to a C-H bond. This energy difference can manifest as a kinetic isotope effect (kH/kD), which is the ratio of the rate constant for the reaction of the non-deuterated substrate (kH) to the rate constant for the reaction of the deuterated substrate (kD).

-

Primary Kinetic Isotope Effect (PKIE): A significant kH/kD value (typically > 2) is observed when the C-H(D) bond is broken in the rate-determining step of the reaction.[1][3] This is a hallmark of mechanisms where C-H bond cleavage is kinetically significant, such as in E2 elimination reactions.[1][3]

-

Secondary Kinetic Isotope Effect (SKIE): A smaller kH/kD value (typically close to 1) is observed when the C-H(D) bond is not broken in the rate-determining step, but its vibrational environment changes between the ground state and the transition state.[2] These are further classified as α- and β-SKIEs depending on the position of the isotope relative to the reaction center. For this compound, we are concerned with the α-secondary KIE.

Applications in Mechanistic Elucidation

This compound is particularly useful for distinguishing between competing reaction mechanisms, such as Sₙ1/E1 and Sₙ2/E2 pathways.

Distinguishing Sₙ2 and Sₙ1 Reactions

The α-secondary kinetic isotope effect (α-SKIE) is a powerful tool for differentiating between Sₙ1 and Sₙ2 mechanisms. The hybridization of the α-carbon changes during these reactions, leading to predictable KIEs.

-

Sₙ2 Reaction: In an Sₙ2 reaction, the α-carbon remains sp³ hybridized in the transition state, although the bonds are elongated. This typically results in a small or slightly inverse α-SKIE (kH/kD ≈ 0.95-1.05). The transition state is more sterically crowded, which can slightly increase the vibrational frequencies of the C-H(D) bonds, leading to a kH/kD value close to unity or slightly less than one.

-

Sₙ1 Reaction: In an Sₙ1 reaction, the rate-determining step is the formation of a carbocation, where the hybridization of the α-carbon changes from sp³ to sp². This change leads to a less sterically hindered environment and a weakening of the C-H(D) out-of-plane bending vibrations. This results in a significant normal α-SKIE (kH/kD ≈ 1.10-1.25).

Table 1: Expected α-Secondary Kinetic Isotope Effects for Substitution Reactions of this compound

| Reaction Mechanism | Hybridization Change at α-Carbon | Expected kH/kD | Interpretation |

| Sₙ2 | sp³ → [sp³]‡ | ~0.95 - 1.05 | No significant change in C-D bond vibration. |

| Sₙ1 | sp³ → sp² | ~1.10 - 1.25 | Weakening of C-D bending vibrations in the transition state. |

Probing the E2 Transition State

In an E2 elimination reaction, a base removes a proton from the β-carbon, and the leaving group departs from the α-carbon simultaneously. While this compound probes the α-position, studying the β-deuterated analogue (e.g., Iodoethane-2,2,2-d3) would show a large primary KIE. However, the use of this compound in conjunction with β-deuterated iodoethane can provide a more complete picture of the E2 transition state structure (e.g., the degree of C-I bond cleavage versus C-H bond cleavage). For the E2 reaction of ethyl halides with a strong base, a significant primary kinetic isotope effect is expected when the β-hydrogen is replaced with deuterium.[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 1-iodo-1-chloroethane with a deuterated reducing agent, or the reaction of ethanol-1-d1 with iodine and phosphorus. A general procedure starting from Ethanol-1-d1 is outlined below.

Materials:

-

Ethanol-1-d1 (CH₃CHDOH)

-

Red phosphorus

-

Iodine

-

Anhydrous calcium chloride

-

Distillation apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separating funnel

Procedure:

-

In a round-bottom flask, place red phosphorus and ethanol-1-d1.

-

Fit the flask with a reflux condenser.

-

Slowly add powdered iodine in small portions to the flask. The reaction is exothermic and should be controlled.

-

After the addition is complete, allow the mixture to stand for 10 minutes and then heat it on a water bath under reflux for one hour.

-

Distill the crude this compound from the reaction mixture.

-

Wash the distillate in a separating funnel with an equal volume of water.

-

Separate the lower iodoethane layer and dry it over anhydrous calcium chloride until the liquid is clear.

-

Perform a final distillation to purify the this compound, collecting the fraction that boils at the appropriate temperature (boiling point of iodoethane is 72 °C).

Protocol 2: Measurement of the Kinetic Isotope Effect for an Sₙ2 Reaction

This protocol describes a competition experiment to determine the α-secondary KIE for the Sₙ2 reaction of iodoethane with a nucleophile (e.g., thiophenoxide).

Materials:

-

Iodoethane

-

This compound

-

Sodium thiophenoxide

-

Anhydrous solvent (e.g., DMF)

-

Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer

-

Thermostatted reaction vessel

Procedure:

-